(R)-3-(Boc-amino)pyrrolidine hydrochloride (R)-3-(Boc-amino)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1416450-63-9
VCID: VC2909566
InChI: InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC1CCNC1.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol

(R)-3-(Boc-amino)pyrrolidine hydrochloride

CAS No.: 1416450-63-9

Cat. No.: VC2909566

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Boc-amino)pyrrolidine hydrochloride - 1416450-63-9

Specification

CAS No. 1416450-63-9
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
IUPAC Name tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1
Standard InChI Key UYIZWZJKNFDMPB-OGFXRTJISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl
SMILES CC(C)(C)OC(=O)NC1CCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCNC1.Cl

Introduction

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It belongs to the class of pyrrolidines, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality of the pyrrolidine ring. This compound is crucial for its reactivity and stability in various chemical reactions, making it a versatile building block for more complex molecules.

Synthesis and Preparation

The synthesis of (R)-3-(Boc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (BocO). The reaction proceeds through the formation of the Boc-protected amine, leading to the desired hydrochloride salt form after treatment with hydrochloric acid. For industrial applications, the synthesis can be scaled up using continuous flow reactors, enhancing efficiency and safety.

Synthetic Route

  • Starting Materials: Pyrrolidine derivatives.

  • Protection Step: Use of di-tert-butyl dicarbonate (BocO) to protect the amino group.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Applications in Research and Industry

(R)-3-(Boc-amino)pyrrolidine hydrochloride is widely utilized in various fields due to its chiral nature and versatility as a building block.

Key Applications

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders .

  • Peptide Synthesis: The Boc group allows for selective reactions, enhancing peptide assembly efficiency .

  • Chiral Building Blocks: Essential in asymmetric synthesis for creating enantiomerically pure substances .

  • Bioconjugation Applications: Facilitates the attachment of biomolecules, crucial in biomedical research and diagnostics .

Biological Activity and Potential Therapeutic Uses

(R)-3-(Boc-amino)pyrrolidine hydrochloride has shown potential biological activity, particularly in antimicrobial applications. Its derivatives have been evaluated for effectiveness against multi-drug resistant bacterial strains, indicating significant antibacterial properties.

Therapeutic Potential

  • Neurological Disorders: Used in the synthesis of histamine 3 (H3) receptor antagonists, which have potential applications in treating sleep-wake disturbances.

  • Antimicrobial Applications: Derivatives exhibit effectiveness against resistant bacterial strains like methicillin-resistant Staphylococcus aureus.

Safety and Handling

Handling (R)-3-(Boc-amino)pyrrolidine hydrochloride requires caution due to its potential to cause skin and eye irritation. Protective measures include wearing gloves, protective clothing, and eye protection .

Hazard Information

  • Hazard Category: Serious eye damage/eye irritation Category 2, skin corrosion/irritation Category 2 .

  • Precautionary Measures: Wear protective gear and follow proper handling procedures to minimize exposure risks .

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